N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a complex organic compound featuring a benzothiazole ring system, a thiophene moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophene with chloroacetic acid in the presence of a base to form the thiophene-2-carboxamide intermediate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like iron powder or hydrogen gas.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Substituted morpholines from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anti-inflammatory and anticancer properties.
Material Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit enzymes like COX-1 and COX-2, leading to reduced production of inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness: This compound stands out due to its unique combination of structural elements, which can impart distinct biological and chemical properties compared to similar compounds. Its morpholine group, in particular, offers additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-15-5-2-6-16-18(15)21-20(27-16)23(19(24)17-7-3-14-26-17)9-4-8-22-10-12-25-13-11-22;/h2-3,5-7,14H,4,8-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKLHJADOPHESW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CS4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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